Ethyl (2Z)-4-methyl-3-phenylpent-2-enoate
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Overview
Description
Ethyl (2Z)-4-methyl-3-phenylpent-2-enoate is an organic compound belonging to the ester family. Esters are widely recognized for their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound features a unique structure with a phenyl group and a double bond, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2Z)-4-methyl-3-phenylpent-2-enoate typically involves esterification reactions. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, often in solvents like dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of this ester may involve the Fischer-Speier esterification method, which uses an acid catalyst such as sulfuric acid or hydrochloric acid . This method is advantageous due to its simplicity and cost-effectiveness, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-4-methyl-3-phenylpent-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and alcohols.
Scientific Research Applications
Ethyl (2Z)-4-methyl-3-phenylpent-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of fragrances, flavors, and other consumer products.
Mechanism of Action
The mechanism of action of Ethyl (2Z)-4-methyl-3-phenylpent-2-enoate involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or interacting with cellular receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl cinnamate
- Methyl (2Z)-4-methyl-3-phenylpent-2-enoate
- Ethyl (E)-3-phenylprop-2-enoate
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its (2Z) configuration differentiates it from other similar compounds, influencing its reactivity and interactions in various chemical and biological processes .
Properties
Molecular Formula |
C14H18O2 |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
ethyl (Z)-4-methyl-3-phenylpent-2-enoate |
InChI |
InChI=1S/C14H18O2/c1-4-16-14(15)10-13(11(2)3)12-8-6-5-7-9-12/h5-11H,4H2,1-3H3/b13-10- |
InChI Key |
COYLOCGIWWTIAP-RAXLEYEMSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C1=CC=CC=C1)/C(C)C |
Canonical SMILES |
CCOC(=O)C=C(C1=CC=CC=C1)C(C)C |
Origin of Product |
United States |
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